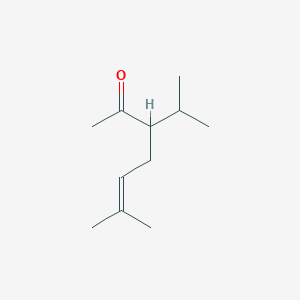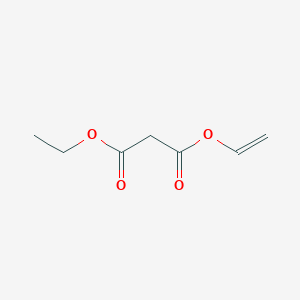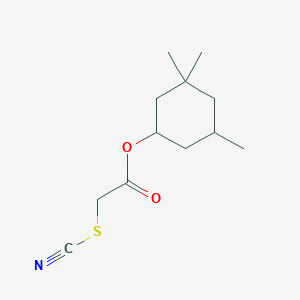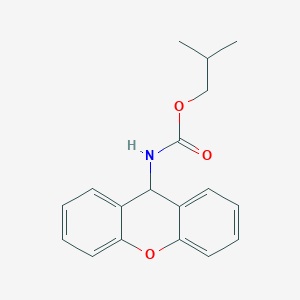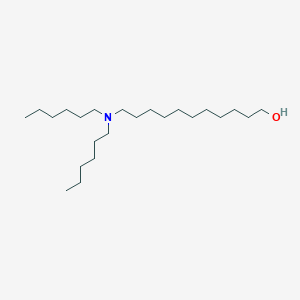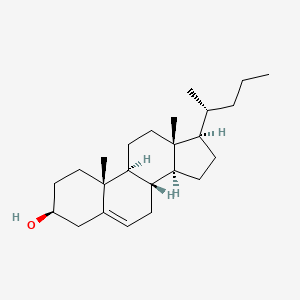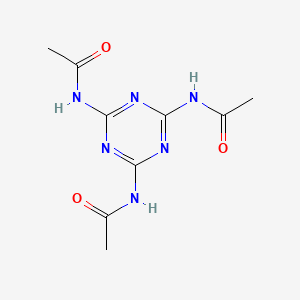
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is a chemical compound with the molecular formula C9H12N6O3 and a molecular weight of 252.23 g/mol It is known for its unique structure, which includes a triazine ring substituted with acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide typically involves the reaction of cyanuric chloride with acetamide under controlled conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by acetamido groups. The reaction is usually carried out in an organic solvent such as acetone, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Known for its high-energy properties and potential use in explosives.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in organic synthesis.
Uniqueness
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5637-82-1 |
|---|---|
Molecular Formula |
C9H12N6O3 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-(4,6-diacetamido-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C9H12N6O3/c1-4(16)10-7-13-8(11-5(2)17)15-9(14-7)12-6(3)18/h1-3H3,(H3,10,11,12,13,14,15,16,17,18) |
InChI Key |
ZZUIZULDVRLXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


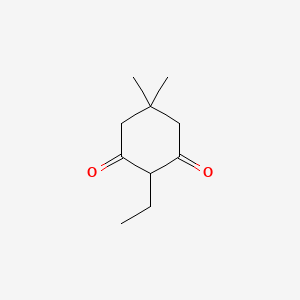
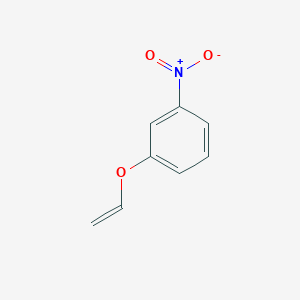
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
